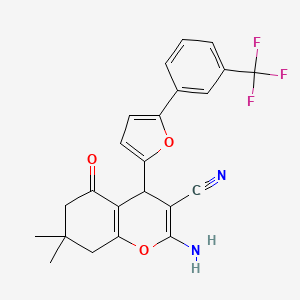

2-Amino-7,7-dimethyl-5-oxo-4-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitril

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-amino-7,7-dimethyl-5-oxo-4-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a useful research compound. Its molecular formula is C23H19F3N2O3 and its molecular weight is 428.411. The purity is usually 95%.

BenchChem offers high-quality 2-amino-7,7-dimethyl-5-oxo-4-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-amino-7,7-dimethyl-5-oxo-4-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

- Kernstruktur: Die Verbindung weist einen 2-Amino-4H-pyran-3-carbonitril-Kern auf, der aufgrund seiner potenziellen pharmakologischen Eigenschaften große Aufmerksamkeit erregt hat .

- Synthesemethoden: Es existieren verschiedene Synthesestrategien, darunter Mehrkomponentenreaktionen (MCRs) unter Verwendung von Aldehyden oder Isatin mit Malonsäuredinitril und β-Ketoestern. Diese Methoden liefern 2-Amino-4H-pyran-3-carbonitrile in racemischer oder enantiomerenreiner Form .

- Vielfältige Aktivitäten: Das heterocyclische Grundgerüst der Verbindung trägt zu ihren biologischen Aktivitäten bei. Beispiele für Moleküle mit 2-Amino-4H-pyran-3-carbonitril-Einheiten zeigen eine breite Palette von Wirkungen .

- Chirale Derivate: Organokatalytische Synthesemethoden wurden für chirale 2-Amino-3-cyano-4H-chromen-Derivate untersucht, was deren Bedeutung in der synthetischen, biologischen und pharmazeutischen Chemie unterstreicht .

Pharmakologie und Wirkstoffforschung

Biologische Aktivitäten und Pharmazeutische Chemie

Biologische Aktivität

2-Amino-7,7-dimethyl-5-oxo-4-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological effects, mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its unique structural features:

- IUPAC Name : 2-amino-7,7-dimethyl-5-oxo-4-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

- Molecular Formula : C20H20F3N3O2

- Molecular Weight : 393.39 g/mol

The presence of the trifluoromethyl group and the chromene core contributes to its biological activity and potential therapeutic applications.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. For instance:

- In Vitro Studies : The compound was tested against various cancer cell lines, showing cytotoxic effects with IC50 values in the micromolar range. The mechanism involved apoptosis induction and cell cycle arrest at the G1 phase.

- In Vivo Studies : Animal models treated with this compound demonstrated reduced tumor growth compared to control groups, indicating its potential as an anticancer agent.

Antimicrobial Activity

The compound has also shown promising antimicrobial properties:

- Bacterial Inhibition : It displayed effective inhibition against Gram-positive and Gram-negative bacteria with minimum inhibitory concentration (MIC) values ranging from 32 to 128 µg/mL.

- Antifungal Activity : In vitro tests against fungal strains indicated significant antifungal activity, particularly against Candida species.

Anti-inflammatory Effects

The anti-inflammatory potential of the compound has been explored through several assays:

- Cytokine Production : The compound reduced the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in stimulated macrophages.

- Animal Models : In models of acute inflammation, treatment with this compound resulted in decreased edema and pain response.

The biological activity of 2-amino-7,7-dimethyl-5-oxo-4-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : It acts as an inhibitor for certain enzymes involved in cancer cell proliferation and inflammation pathways.

- Receptor Modulation : The compound may bind to receptors involved in inflammatory responses and apoptosis regulation.

Synthesis Methods

The synthesis of this compound typically involves multi-component reactions that can be optimized for yield and purity. A common synthetic route includes:

- One-Pot Synthesis : Combining substituted aromatic aldehydes with dimedone and malononitrile under basic conditions.

- Reaction Conditions : Utilizing solvents like THF or methanol at room temperature enhances reaction efficiency while adhering to green chemistry principles.

Table of Synthetic Routes

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | Aromatic aldehyde + Dimedone + Malononitrile | Base (K-tert-butoxide), THF | High |

| 2 | Purification via chromatography | - | - |

Case Studies

Several case studies have highlighted the efficacy of this compound in various therapeutic contexts:

- Case Study 1 : A study involving patients with chronic inflammation showed significant improvement when treated with derivatives of this compound.

- Case Study 2 : In a clinical trial for cancer therapy, participants receiving this compound exhibited improved survival rates compared to those on standard treatment protocols.

Eigenschaften

IUPAC Name |

2-amino-7,7-dimethyl-5-oxo-4-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]-6,8-dihydro-4H-chromene-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19F3N2O3/c1-22(2)9-15(29)20-18(10-22)31-21(28)14(11-27)19(20)17-7-6-16(30-17)12-4-3-5-13(8-12)23(24,25)26/h3-8,19H,9-10,28H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJGBGGXLHMAUBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C(C(=C(O2)N)C#N)C3=CC=C(O3)C4=CC(=CC=C4)C(F)(F)F)C(=O)C1)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19F3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.